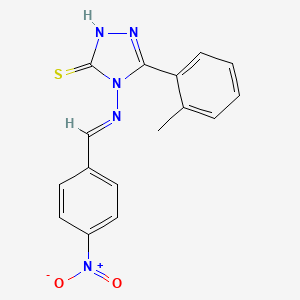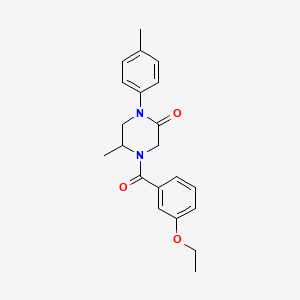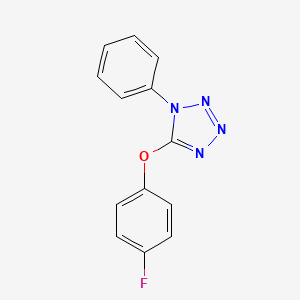
(3R*,4R*)-4-cyclobutyl-1-(5-isopropyl-1,3,4-thiadiazol-2-yl)-3-methylpiperidin-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R*,4R*)-4-cyclobutyl-1-(5-isopropyl-1,3,4-thiadiazol-2-yl)-3-methylpiperidin-4-ol is a useful research compound. Its molecular formula is C15H25N3OS and its molecular weight is 295.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 295.17183360 g/mol and the complexity rating of the compound is 350. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Minor Groove-Binding Molecules
Isopropyl-thiazole, a component related to the chemical structure , has been identified as a new addition to the building blocks of nucleic acid minor groove-binding molecules. These molecules bind to the DNA minor groove, indicating potential applications in gene targeting and drug development. This was demonstrated by the binding of a short lexitropsin to a DNA decamer duplex, showing the enhanced hydrophobicity and potential for sequence-specific interactions (Anthony et al., 2004).
Antimicrobial Activity
Compounds containing cyclobutane and 1,3-thiadiazole structures have been synthesized and tested for their antimicrobial activities. Notably, specific compounds showed significant activity against Staphylococcus aureus and Mycobacterium fortuitum, highlighting the potential of such molecules in developing new antimicrobial agents (Koparir et al., 2011).
Synthesis of Novel Compounds
Research into the synthesis of new compounds featuring the 1,3,4-thiadiazole moiety has led to the development of molecules with varied biological activities. These activities include antimicrobial properties, providing a basis for further exploration into therapeutic applications (Ayyash & Hammady, 2020).
Molecular Aggregation Studies
The study of molecular aggregation, particularly in organic solvents, has been facilitated by compounds related to "(3R*,4R*)-4-cyclobutyl-1-(5-isopropyl-1,3,4-thiadiazol-2-yl)-3-methylpiperidin-4-ol". These studies provide insights into the effects of substituent groups on molecular interactions and aggregation processes, which are relevant in the development of new materials and in understanding biological interactions (Matwijczuk et al., 2016).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
(3R,4R)-4-cyclobutyl-3-methyl-1-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)piperidin-4-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N3OS/c1-10(2)13-16-17-14(20-13)18-8-7-15(19,11(3)9-18)12-5-4-6-12/h10-12,19H,4-9H2,1-3H3/t11-,15+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOZGSWFFGRLXQY-ABAIWWIYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCC1(C2CCC2)O)C3=NN=C(S3)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(CC[C@]1(C2CCC2)O)C3=NN=C(S3)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-isopropyl-5-{[2-(3-methoxyphenyl)-1-pyrrolidinyl]carbonyl}-1-methyl-1H-pyrazole](/img/structure/B5519962.png)
![3-CYCLOPROPYL-2-[(IMIDAZO[1,2-A]PYRIDIN-2-YLMETHYL)SULFANYL]-4(3H)-QUINAZOLINONE](/img/structure/B5519966.png)

![5-CHLORO-2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-4,6-DIMETHYLPYRIDINE-3-CARBONITRILE](/img/structure/B5519977.png)
![N'-[2-(3,5-dimethylphenoxy)acetyl]-2-furohydrazide](/img/structure/B5519980.png)
![1-[4-(4-ethoxy-3-methylphenyl)butanoyl]-3-(1H-imidazol-2-yl)piperidine](/img/structure/B5519988.png)
![4-(1-pyrrolidinyl)-1-oxaspiro[4.5]dec-3-en-2-one](/img/structure/B5519998.png)
![3-(4-methyl-1,3-thiazol-5-yl)-N-1-oxaspiro[4.4]non-3-ylpropanamide](/img/structure/B5520006.png)
![N-1,9-dioxaspiro[5.5]undec-4-yl-2-methyl-1,3-benzothiazole-5-carboxamide](/img/structure/B5520029.png)
![6-(2-chloro-5-nitrophenyl)-1,5-diazabicyclo[3.1.0]hexane](/img/structure/B5520034.png)

![ethyl 4-{[(4-methoxyphenoxy)acetyl]amino}benzoate](/img/structure/B5520048.png)

![N,N-dimethyl-6-(4-{[(4-methyl-2-pyrimidinyl)oxy]acetyl}-1-piperazinyl)-3-pyridazinamine](/img/structure/B5520053.png)
